N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
描述
This compound features a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxido), an o-tolyl substituent, and an acetamide-linked 1,3-dioxoisoindolin-2-yl moiety. Though direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., thiazolo-pyrimidines in ) suggest reflux-based methods with aromatic aldehydes and acid catalysts could be plausible routes .
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-6-2-5-9-18(13)26-20(16-11-32(30,31)12-17(16)24-26)23-19(27)10-25-21(28)14-7-3-4-8-15(14)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXKBUBUPIINMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and relevant case studies.
Structural Characteristics
This compound integrates a thieno[3,4-c]pyrazole core with an o-tolyl substituent and an acetamide moiety. The presence of the dioxido group and the isoindolin structure contributes to its potential reactivity and biological activities. The molecular formula is , with a molecular weight of approximately 499.58 g/mol.
1. Enzyme Inhibition
Recent studies indicate that N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibits inhibitory activity against phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme implicated in inflammatory responses and neurodegenerative diseases.
Bioactivity Assays:
- In vitro assays demonstrate that the compound effectively inhibits PDE4B activity.
- Enzyme kinetics reveal a competitive inhibition mechanism, suggesting potential therapeutic applications in treating inflammatory conditions.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties , particularly against various pathogenic bacteria and fungi. Preliminary results suggest that it may exert bactericidal effects through disruption of microbial cell membranes.
Synthesis Pathways
The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions:
- One-Pot Synthesis: Utilizing aluminum chloride (AlCl₃) for C–C and C–O bond formation.
- Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation processes and sodium borohydride for reduction steps.
These methods are optimized for yield and purity to enhance the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
相似化合物的比较
Comparison with Structurally Related Compounds
Structural Motifs and Functional Groups
Key Observations:
Core Heterocycles: The target’s thieno-pyrazol core differs from the thiazolo-pyrimidine (11a/b) and pyrimido-quinazoline (12) scaffolds, which may alter electronic properties and binding affinities in biological systems.
Shared carbonyl groups (C=O) in all compounds suggest similar hydrogen-bonding capabilities, critical for crystal packing or ligand-receptor interactions .
Synthesis : Compounds 11a/b/12 were synthesized via reflux with chloroacetic acid and aldehydes, while the target’s synthesis might require sulfonation steps for the dioxido group .
Thermal Stability : High melting points (213–269°C) in analogs suggest the target is likely a stable crystalline solid, consistent with sulfone-containing pharmaceuticals.
Implications of Structural Differences
- Bioactivity: The acetamide and dioxoisoindolinyl groups in the target may enhance interactions with protease targets (e.g., kinase inhibitors), whereas cyano groups in 11a/b/12 could favor nitrile-hydrolase pathways .
- Crystallography: The sulfone group may promote distinct hydrogen-bonding networks compared to cyano analogs, affecting crystal morphology and stability . SHELX-based refinement () would be critical for resolving such structural details .
- Solubility : The target’s higher molecular weight (~462 vs. 318–403 g/mol) and polarity may reduce bioavailability, necessitating formulation adjustments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
